molecular formula C17H12ClN5O B2456407 6-[(3-Chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one CAS No. 892479-43-5

6-[(3-Chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one

Cat. No. B2456407
CAS RN: 892479-43-5
M. Wt: 337.77
InChI Key: QKRGFRUBEUTOIQ-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidines are a class of compounds that have shown a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . They are an emerging scaffold in medicinal chemistry .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines involves a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidines involve cyclization processes. For example, when 5-acetyl-4-aminopyrimidines are heated under reflux with MeONa in BuOH and acylated with carboxylic anhydrides or acid chlorides, they are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

Synthesis and Medicinal Applications

Heteroaromatization and Antimicrobial Activity : Novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrano[2,3-d]pyrimidines have been synthesized, showcasing diverse reactivity and potential for generating compounds with antimicrobial properties (El-Agrody et al., 2001). This underscores the versatility of triazolopyrimidinone scaffolds in drug discovery.

Microwave-Assisted Synthesis and QSAR Studies : The efficient microwave-assisted synthesis of triazolopyrimidine derivatives has been demonstrated, with certain compounds showing promise as anticonvulsant agents. This highlights the compound class's potential in central nervous system disorders (Divate & Dhongade-Desai, 2014).

Crystal Structure and Anticancer Activity : The crystal structure of a related pyrazolopyrimidin-7-amine derivative has been analyzed, revealing moderate anticancer activity. This suggests the potential for structural optimization in cancer therapy (Lu Jiu-fu et al., 2015).

Synthetic Applications

Antimycobacterial Compounds : Structural, vibrational, and quantum chemical analyses of novel antimycobacterial compounds have shown promising activity against Mycobacterium fortuitum, indicating the utility of triazolopyrimidines in combating infectious diseases (Wojciechowski & Płoszaj, 2020).

Synthetic Versatility and Biological Activity : The synthesis of 2-amino/2(1H)one/2(1H)thione-4-{4'-[(4'''-chlorophenyl)(phenyl)methyl amino]-phenyl}-6-aryl pyrimidines has been explored, with some derivatives showing moderate biological activity. This work demonstrates the synthetic flexibility of the triazolopyrimidine core and its potential in developing bioactive molecules (J.V.Guna & D.M.Purohit, 2012).

properties

IUPAC Name

6-[(3-chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O/c18-13-6-4-5-12(9-13)10-22-11-19-16-15(17(22)24)20-21-23(16)14-7-2-1-3-8-14/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRGFRUBEUTOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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